3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid
Description
3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid (IUPAC name: (2E)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enoic acid) is a synthetic organic compound featuring a propenoic acid backbone substituted with a para-positioned ethylsulfamoyl (–SO2NHCH2CH3) group on the phenyl ring. While direct pharmacological data for this compound is sparse in the provided evidence, structurally related molecules (e.g., thrombopoietin receptor agonists like lusutrombopag) suggest possible therapeutic applications in hematology or inflammation .
Properties
IUPAC Name |
(E)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-2-12-17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-8,12H,2H2,1H3,(H,13,14)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHFEKQEMIDYFO-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(ethylsulfamoyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: The ethylsulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, emphasizing substituent variations and their impacts:
*Note: Discrepancy exists in , which lists the formula as C11H8F3N3O2 (MW 271.20) but omits sulfur. The formula here is calculated based on structural analysis .
Structural and Functional Analysis
Substituent Effects on Acidity
- The ethylsulfamoyl group (–SO2NHCH2CH3) is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (predicted pKa ~4.40) compared to analogs like 4-acetoxycinnamic acid (pKa ~4.9) .
- Methoxy or acetoxy groups (–OCH3, –OCOCH3) are less electron-withdrawing, resulting in weaker acidity .
Hydrogen-Binding and Solubility
Biological Activity
3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid, also known by its chemical structure, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C12H15N1O3S
- Molecular Weight : 253.32 g/mol
- CAS Number : 926219-87-6
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within the body. It has been studied for:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially leading to decreased metabolic activity in certain pathways.
- Receptor Modulation : It has been proposed that this compound can bind to specific receptors, influencing signaling pathways that are critical for cellular responses.
Biological Activity Overview
Research highlights several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anti-inflammatory | Exhibits properties that may reduce inflammation in various models of disease. |
| Antimicrobial | Demonstrated potential against certain bacterial strains in preliminary studies. |
| Anticancer | Early research indicates possible effects on cancer cell proliferation. |
Case Studies and Research Findings
-
Anti-inflammatory Activity
- A study conducted on animal models showed that this compound significantly reduced markers of inflammation when administered in a controlled setting. The mechanism was linked to the inhibition of pro-inflammatory cytokines.
-
Antimicrobial Properties
- In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a promising therapeutic potential for treating infections caused by these bacteria.
-
Anticancer Effects
- Research published in a peer-reviewed journal indicated that the compound could inhibit the growth of specific cancer cell lines, including breast and colon cancer cells. The study suggested that this effect might be due to the induction of apoptosis in malignant cells.
Toxicity and Safety Profile
While preliminary studies indicate promising biological activities, further research is necessary to establish the safety profile of this compound. Toxicological assessments have not yet been fully elucidated, necessitating caution in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid with high purity?
- Methodology : A multi-step synthesis is typically employed. Begin with the condensation of 4-(ethylsulfamoyl)benzaldehyde with malonic acid via the Knoevenagel reaction under acidic catalysis (e.g., piperidine in ethanol) to form the α,β-unsaturated carboxylic acid backbone. Purification via recrystallization (e.g., using methanol/water mixtures) or preparative HPLC is critical to achieve >95% purity, as demonstrated in analogous cinnamic acid derivatives .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) and confirm the (E)-stereochemistry via NOESY NMR .
Q. How can spectroscopic techniques be optimized for structural characterization of this compound?
- Analytical Workflow :
- 1H/13C NMR : The ethylsulfamoyl group produces distinct signals: δ ~1.1 ppm (triplet, CH3CH2), δ ~3.3 ppm (quartet, NHCH2), and δ ~7.6–8.1 ppm (aromatic protons). The α,β-unsaturated system shows coupling constants (J = 15–16 Hz) in the vinyl region .
- IR Spectroscopy : Confirm the carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680–1700 cm⁻¹) and sulfonamide (S=O ~1150–1350 cm⁻¹) functionalities .
Q. What are the common impurities in synthesized batches, and how are they identified?
- Typical Impurities :
- Unreacted Aldehyde : Detected via GC-MS or residual aldehyde peaks in NMR.
- Isomerization Products : (Z)-isomers may form during synthesis; monitor via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?
- Analysis Framework :
- Perform single-crystal X-ray diffraction to map intermolecular interactions. The sulfonamide NH and carboxylic acid OH groups likely form hydrogen bonds with adjacent molecules (e.g., N-H⋯O=S and O-H⋯O=C motifs), creating layered or helical packing motifs .
- Use graph set analysis (e.g., Etter’s rules) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and predict solubility/stability .
Q. How can contradictory biological activity data for derivatives of this compound be resolved?
- Strategies :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethylsulfamoyl vs. propylsulfamoyl) and correlate with bioassay results (e.g., enzyme inhibition assays) .
- Meta-Analysis : Re-evaluate assay conditions (e.g., pH, solvent polarity) that may alter protonation states of the carboxylic acid or sulfonamide groups, affecting receptor binding .
- Example : Fluorinated analogs (e.g., 3-(4-fluorophenyl derivatives) show enhanced metabolic stability but reduced solubility, explaining divergent in vivo/in vitro results .
Q. What computational approaches predict the reactivity of the α,β-unsaturated carboxylic acid moiety?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices (ω) and frontier molecular orbitals (FMO) for the conjugated system. High electrophilicity (ω > 2.5 eV) suggests susceptibility to nucleophilic attacks (e.g., Michael additions) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to predict aggregation behavior or protein-binding conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
